4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS: 1172262-16-6) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-fluoro-3-methylphenyl sulfonyl group. Its molecular formula is C₁₄H₁₉FN₂O₃S, with a molecular weight of 314.38 g/mol . The sulfonyl group at the 4-position and the fluorine and methyl substituents on the aromatic ring contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-11-10-12(2-3-13(11)15)21(18,19)17-8-9-20-14(17)4-6-16-7-5-14/h2-3,10,16H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHWDSGBVEGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCNCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the fluorinated aromatic precursor. The key steps include:
Fluorination: Introduction of the fluorine atom into the aromatic ring, often using electrophilic fluorinating agents such as Selectfluor.
Sulfonylation: Attachment of the sulfonyl group to the fluorinated aromatic ring, typically using sulfonyl chlorides in the presence of a base.
Spirocyclization: Formation of the spirocyclic structure through a cyclization reaction, often involving the use of a suitable catalyst and specific reaction conditions to ensure the correct formation of the spiro center.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Substitution: The fluorine atom and other substituents on the aromatic ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, nitriles, and amines can be used in substitution reactions, often under the influence of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and spirocyclic structure allow it to bind to particular enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structure : Features a 4-methoxyphenyl sulfonyl group and an additional methyl sulfonyl group at the 8-position.
- Molecular Formula : C₁₅H₂₂N₂O₆S₂ (MW: 390.47 g/mol) .
- Key Differences :
- The methoxy group introduces strong electron-donating effects, contrasting with the fluorine in the target compound.
- Dual sulfonyl groups increase polarity and molecular weight, likely impacting solubility and pharmacokinetics.
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structure : Substituted with a mesityl (2,4,6-trimethylphenyl) sulfonyl group.
- Molecular Formula : C₁₇H₂₄N₂O₃S (MW: 324.44 g/mol) .
- Methyl groups increase hydrophobicity, which may affect membrane permeability.
Functional Group Variations in the Spiro Core
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structure : Contains dual sulfonyl groups at positions 4 and 6.
- Key Differences: Increased complexity and molecular weight compared to the monosubstituted target compound. Synergistic electronic effects from fluorine and methoxy groups may modulate reactivity .
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structure : Substituted with a 4-methoxybenzyl group and a 4-nitrophenyl group.
- Molecular Formula : C₂₁H₂₅N₃O₄ (MW: 383.44 g/mol) .
- Key Differences :
- The nitro group is a strong electron-withdrawing substituent, contrasting with the fluorine in the target compound.
- Benzyl and nitrophenyl groups introduce distinct steric and electronic profiles.
Comparative Analysis of Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Polarity | Notable Features |
|---|---|---|---|---|
| Target Compound | 314.38 | 4-Fluoro-3-methylphenyl sulfonyl | Moderate | Balanced steric/electronic effects |
| 4-(Phenylsulfonyl) analog | 282.36 | Phenyl sulfonyl | Low | Simpler structure, lower MW |
| 4-[(4-Methoxyphenyl)sulfonyl] derivative | 390.47 | Dual sulfonyl groups | High | Increased polarity, higher MW |
| Mesitylsulfonyl derivative | 324.44 | 2,4,6-Trimethylphenyl sulfonyl | High | High steric hindrance |
Biological Activity
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1172262-16-6 |
| Molecular Formula | C22H22F4N2O4S |
| Molecular Weight | 486.5 g/mol |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The fluorinated aromatic ring and spirocyclic structure enhance its binding affinity, potentially leading to:
- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Activity : The unique structure may allow it to inhibit tumor growth by targeting cancer cell pathways.
Antipsychotic Potential
Research on related compounds within the diazaspiro series has indicated potential antipsychotic effects. For example, a study on 1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones revealed that modifications on the phenyl moiety significantly influenced behavioral activity in animal models, suggesting that similar modifications in our compound could yield insights into its pharmacological profile .
Antimicrobial Activity
A study focusing on spirocyclic compounds found that certain derivatives exhibited selective antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA . This suggests that this compound might also possess similar properties.
Case Studies
- Antipsychotic Activity : In a controlled behavioral study involving rats, compounds similar to this compound were shown to reduce catalepsy while maintaining efficacy in behavioral tests predictive of antipsychotic effects. This indicates a favorable side effect profile which could be explored further for therapeutic use .
- Antimicrobial Testing : A series of tests involving spirocyclic derivatives demonstrated significant inhibition of bacterial growth at low micromolar concentrations, supporting the hypothesis that this class of compounds can serve as effective antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
